Cas no 28028-68-4 ( )

structure
Nome del prodotto:
Proprietà chimiche e fisiche
Nomi e identificatori
-
- Crassin acetate
- Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Cr(2,2,6,6-tetramethylheptane-3,5-dione(-1H))3 C33H57CrO6, tetragonal
- Cr(TMHD)3
- MLS002607976
- CHEMBL1982247
- 14-Oxabicyclo[11.3.1]heptadeca-4, 2-(acetyloxy)-12-hydroxy-4,8,12-trimethyl-16- methylene-, [1S-(1R*,2R*,4Z,8Z,12S*,13R*)]-
- NSC46728
- CRASSIN, ACETATE
- 14-Oxabicyclo[11.3.1]heptadeca-4, 2-(acetyloxy)-12-hydroxy-4,8,12-trimethyl-16-methylene-, [1S(1R*,2R*,4Z,8Z,12S*,13R*)]-
- NSC36437
- NSC-46728
- NSC-36437
- Crassin acetate 14-Oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one, 2-(acetyloxy)-12-hydroxy-4,8,12-trimethyl-16- methylene-, [1S-(1R*,2R*,4Z,8Z,12S*,13R*)]-
- MLSMR
- SMR001526734
- 14-Oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one, 2-(acetyloxy)-12-hydroxy-4,8,12-trimethyl-16-methylene-, [1S(1R*,2R*,4Z,8Z,12S*,13R*)]-
- [(1R,2S,4E,8Z,12R,13R)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate
- 14-Oxabicyclo(11.3.1)heptadeca-4,8-dien-15-one, 2-(acetyloxy)-12-hydroxy-4,8,12-trimethyl-16-methylene-, (1S-(1R*,2R*,4Z,8Z,12S*,13R*))-
- NSC 36437
- 28028-68-4
-
-
- Inchi: InChI=1S/C22H32O5/c1-14-8-6-9-15(2)12-19(26-17(4)23)18-13-20(27-21(24)16(18)3)22(5,25)11-7-10-14/h9-10,18-20,25H,3,6-8,11-13H2,1-2,4-5H3/b14-10-,15-9+
- Chiave InChI: WMGWWFHPPNGBBT-KDEUEPBXSA-N
- Sorrisi: CC1=CCCC(C2CC(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)(C)O
Proprietà calcolate
- Massa esatta: 376.22500
- Massa monoisotopica: 376.225
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 2
- Complessità: 660
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 72.8A^2
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.1
- Punto di ebollizione: 525.3°C at 760 mmHg
- Punto di infiammabilità: 175.9°C
- Indice di rifrazione: 1.524
- PSA: 72.83000
- LogP: 4.01370
Letteratura correlata
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
28028-68-4 ( ) Prodotti correlati
- 11032-79-4(α-Bungarotoxin)
- 12778-32-4(b-Bungarotoxin)
- 41059-80-7(Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-)
- 12650-69-0(Mupirocin)
- 29552-41-8(Parthenolide)
- 20554-84-1(Parthenolide)
- 1261834-74-5(6-Methoxy-3-(2,4,5-trichlorophenyl)pyridine-2-acetonitrile)
- 888414-41-3(N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-methylbenzamide)
- 895429-66-0(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-3-yl)methylbenzamide)
- 1595760-87-4(N-{2-(4-methylpentan-2-yl)aminoethyl}cyclopropanecarboxamide)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso